molecular formula C6H13NO3 B10789931 (2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid

(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid

Katalognummer: B10789931
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: OSCCDBFHNMXNME-MCZAYYIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid typically involves the use of stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric synthesis starting from readily available chiral precursors. For example, the use of chiral catalysts or auxiliaries can help achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms are engineered to produce the compound in high yields. The fermentation broth is then subjected to various purification steps, including selective adsorption and elution techniques .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to form various derivatives.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acylating agents for substitution reactions .

Major Products

The major products formed from these reactions include ketones, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other cofactors. Molecular targets include enzymes involved in amino acid metabolism and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other chiral amino acids and their derivatives, such as (2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid and (2R,3R)-2-amino-4-hydroxy-3-methylpentanoic acid.

Uniqueness

The uniqueness of (2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This configuration can lead to different interactions with enzymes and receptors compared to its stereoisomers .

Eigenschaften

Molekularformel

C6H13NO3

Molekulargewicht

147.17 g/mol

IUPAC-Name

(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4?,5-/m1/s1

InChI-Schlüssel

OSCCDBFHNMXNME-MCZAYYIJSA-N

Isomerische SMILES

C[C@@H]([C@H](C(=O)O)N)C(C)O

Kanonische SMILES

CC(C(C)O)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.